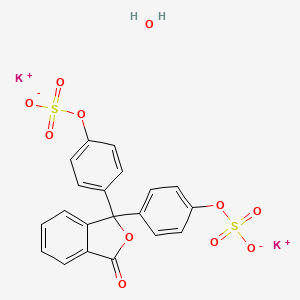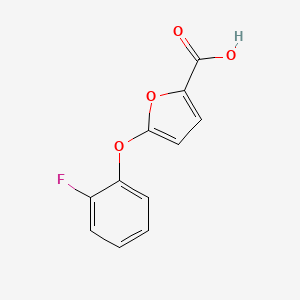
5-(2-Fluorophenoxy)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C11H7FO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains a fluorophenoxy group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)furan-2-carboxylic acid typically involves the reaction of 2-fluorophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Fluorophenoxy)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenoxy)methylfuran-2-carboxylic acid
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-Furoic acid
Uniqueness
5-(2-Fluorophenoxy)furan-2-carboxylic acid is unique due to the presence of both a fluorophenoxy group and a furan ring, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the combination of these functional groups allows for diverse applications in different fields of research.
Properties
Molecular Formula |
C11H7FO4 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
5-(2-fluorophenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
InChI Key |
FRCKVOOIRXXICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


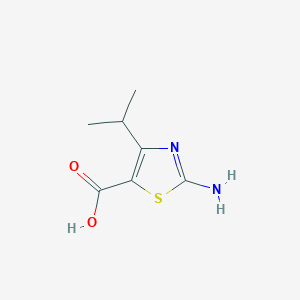
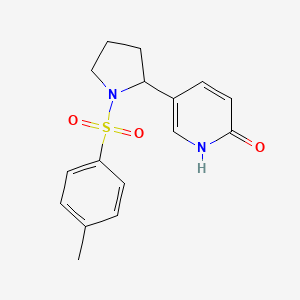


![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)




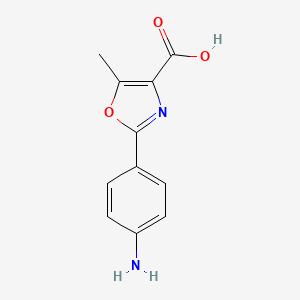
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
